molecular formula C26H28N2O4 B4977640 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide

Cat. No. B4977640
M. Wt: 432.5 g/mol
InChI Key: BPJDGDGXHYVJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

TAK-659 exerts its anti-tumor effects by selectively inhibiting BTK, a key mediator of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling is essential for the survival and proliferation of B-cell malignancies, and inhibition of BTK leads to downstream inhibition of key signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. In a study published in the journal Molecular Cancer Therapeutics, TAK-659 was found to inhibit the production of inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases. TAK-659 has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, like all small molecule inhibitors, TAK-659 may have limitations in terms of pharmacokinetics and pharmacodynamics, which could affect its efficacy and safety in clinical settings.

Future Directions

There are several areas of future research for TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the potential use of TAK-659 in the treatment of autoimmune and inflammatory diseases, where BTK has been implicated in disease pathology. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of TAK-659, which could inform dosing strategies and clinical trial design.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-[(4-tert-butylbenzoyl)amino]aniline to form the desired product, which is purified by column chromatography.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, TAK-659 was shown to inhibit N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling and induce apoptosis in CLL cells, leading to significant tumor regression in a mouse model of CLL. Similar results were observed in a study of MCL, where TAK-659 was found to induce cell death and inhibit tumor growth in a mouse model of MCL.

properties

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-26(2,3)19-11-9-17(10-12-19)24(29)27-20-7-6-8-21(15-20)28-25(30)18-13-22(31-4)16-23(14-18)32-5/h6-16H,1-5H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJDGDGXHYVJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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